molecular formula C13H6BrClF2INO2 B8259800 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid

Cat. No.: B8259800
M. Wt: 488.45 g/mol
InChI Key: ZMAAJJJCLUAITF-UHFFFAOYSA-N
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Description

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is a multi-halogenated benzoic acid derivative designed for research and development purposes. Compounds within this structural class, characterized by an anilino benzoic acid core, are frequently investigated in medicinal chemistry for their potential to modulate key biological pathways . The specific halogen pattern—bromine, chlorine, and iodine—offers versatile synthetic handles for further chemical elaboration, making it a valuable intermediate for generating more complex molecules for screening . Structurally related anilino benzoic acid derivatives have been identified as having activity against kinase targets, such as mitogen-activated protein kinase kinase 1 (MAP2K1/MEK1), which is a crucial component in the MAPK/ERK signal transduction pathway . This pathway mediates diverse biological functions, including cell growth, survival, and differentiation, and is a significant area of oncological research . Furthermore, similar compounds have been explored in patent literature for a range of potential therapeutic applications, underscoring the research value of this chemical scaffold . This product is intended for laboratory research use by qualified professionals.

Properties

IUPAC Name

5-bromo-2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrClF2INO2/c14-7-4-6(13(20)21)12(11(17)10(7)16)19-9-2-1-5(18)3-8(9)15/h1-4,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAAJJJCLUAITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC2=C(C(=C(C=C2C(=O)O)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrClF2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves multiple steps, typically starting with the halogenation of benzoic acid derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale halogenation and amination reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown effectiveness in inhibiting the proliferation of breast and lung cancer cells through the modulation of key signaling pathways involved in cell growth and apoptosis .

1.2 Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specific studies have demonstrated its ability to inhibit enzymes such as protein kinases, which play a crucial role in cancer progression and metastasis. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes .

Material Science

2.1 Organic Electronics

In material science, 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid has been investigated for use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to enhanced device performance .

2.2 Polymer Chemistry

This compound serves as a building block in polymer chemistry, particularly in the synthesis of functionalized polymers with tailored properties for specific applications such as drug delivery systems and sensors. The incorporation of this compound into polymer matrices can enhance their mechanical strength and thermal stability .

Environmental Studies

3.1 Environmental Monitoring

Research has indicated that 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid can be utilized as a marker for environmental monitoring due to its persistence and bioaccumulation potential in aquatic systems. Studies focusing on its degradation pathways are crucial for understanding its environmental impact and developing strategies for remediation .

3.2 Biodegradation Studies

The compound is also being evaluated for its biodegradation properties, which are essential for assessing its ecological footprint. Understanding how this compound breaks down in various environments helps inform regulatory policies and environmental protection efforts .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on lung cancer cell lines with IC50 values indicating potent activity .
Study BOrganic ElectronicsAchieved enhanced charge transport properties in OLED applications when incorporated into device architectures .
Study CEnvironmental ImpactIdentified as a persistent pollutant with potential bioaccumulation in aquatic organisms .

Mechanism of Action

The mechanism of action of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-3,4-difluorobenzoic acid
  • Molecular Formula: C₁₃H₆NO₂F₂ClBrI
  • Molecular Weight : 488.45 g/mol
  • CAS No.: 219796-79-9
  • Structure: Features a benzoic acid backbone substituted with bromine (C5), fluorine (C3, C4), and a 2-chloro-4-iodophenylamino group (C2) .

Key Features :

  • The carboxylic acid group enables reactivity in salt formation or derivatization (e.g., amidation).

Comparison with Structurally Similar Compounds

5-Bromo-2,4-difluorobenzoic Acid

  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : 257.0 g/mol
  • CAS No.: Not explicitly provided (synthesis described in ).
  • Structure: Lacks the 2-chloro-4-iodophenylamino group and has fluorine at C2 and C4.
  • Applications : Intermediate in agrochemicals and pharmaceuticals. Synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, yielding 93–99% purity .
  • Lower molecular weight (257 vs. 488 g/mol) likely improves solubility but reduces target specificity.

PD-184161 (Benzamide Derivative)

  • IUPAC Name: 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide
  • Molecular Formula : C₁₇H₁₃BrClF₂IN₂O₂
  • Molecular Weight : 557.56 g/mol
  • CAS No.: 212631-67-9 .
  • Structure : Derived from the target compound via amidation of the carboxylic acid with a cyclopropylmethoxy group.
  • Applications : Potent MEK inhibitor used in oncology research to block Ras/Raf/MEK/ERK signaling .
  • Comparison :
    • Amide substitution increases lipophilicity, enhancing cell membrane permeability.
    • Higher molecular weight (557 vs. 488 g/mol) may reduce solubility but improve binding affinity.

3,4-Difluorobenzoic Acid

  • Molecular Formula : C₇H₄F₂O₂
  • Molecular Weight : 158.10 g/mol
  • CAS No.: 455-86-7 .
  • Structure: Basic difluorobenzoic acid without bromine, iodine, or anilino groups.
  • Applications : Building block in organic synthesis and analytical standards.
  • Comparison: Minimal halogenation results in lower steric hindrance and reactivity.

3-Bromo-4,5-difluorobenzoic Acid

  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : 237.0 g/mol
  • CAS No.: 1244642-73-6 .
  • Applications : Intermediate in pharmaceutical synthesis.
  • Comparison :
    • Substitution pattern differs (bromine at C3 vs. C5 in the target compound).
    • Lower molecular weight (237 vs. 488 g/mol) and absence of iodine limit its utility in halogen-specific interactions.

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis likely requires multi-step halogenation and coupling, contrasting with simpler bromination methods for 5-bromo-2,4-difluorobenzoic acid .
  • Bioactivity : PD-184161’s amide modification demonstrates how functional group alterations (carboxylic acid → amide) can transform intermediates into bioactive molecules .
  • Halogen Impact : The iodine in the target compound may enhance binding to hydrophobic pockets in biological targets, a feature absent in simpler analogs like 3,4-difluorobenzoic acid .

Biological Activity

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple halogen atoms that enhance its reactivity and biological properties. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is C13H8BrClF2IC_{13}H_{8}BrClF_{2}I. The presence of bromine, chlorine, and iodine atoms in the structure contributes to its unique chemical properties, influencing its interactions with biological targets.

PropertyValue
Molecular Weight384.56 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water)Not available

Antimicrobial Activity

Research has indicated that similar compounds exhibit antimicrobial properties. For instance, studies on halogenated benzoic acids have shown promising activity against various bacterial strains. The structural similarity suggests that 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid may also possess antimicrobial properties.

Anticancer Activity

Compounds containing halogens have been noted for their potential anticancer activities. A study evaluated the cytotoxic effects of several halogenated benzoic acids on cancer cell lines, revealing that certain derivatives inhibited cell proliferation effectively. While specific data on the compound is limited, the presence of multiple halogens typically correlates with enhanced biological activity.

Enzyme Inhibition

Enzyme inhibition studies have identified dihydroorotate dehydrogenase (DHODH) as a target for developing new antimalarials. Similar compounds have shown selective inhibition of DHODH from Plasmodium falciparum with IC50 values below 0.03 μM, indicating a strong potential for 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid to act as an inhibitor against this enzyme .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study synthesized various derivatives of difluorobenzoic acids and evaluated their biological activities. Compounds with similar structures demonstrated significant inhibitory effects on cancer cell lines and microbial growth .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis suggests that the introduction of halogens at specific positions on the aromatic ring significantly affects the compound's biological activity. For example, the presence of both bromine and fluorine atoms enhances lipophilicity, potentially improving cellular uptake .
  • Comparative Analysis :
    • Comparative studies with structurally related compounds revealed that variations in substitution patterns influence their potency against specific biological targets. For instance, 5-Bromo-2,4-difluorobenzoic acid showed promising results in inhibiting certain enzymes involved in metabolic pathways .

Q & A

Q. Key Trends :

  • Bromine enhances steric bulk, affecting target binding.
  • Iodine increases molecular weight and polar surface area, potentially reducing membrane permeability.

How should researchers address conflicting data in reactivity studies?

Answer:

  • Controlled Replicates : Conduct reactions in triplicate under inert atmosphere (N₂/Ar) to minimize oxidative side reactions.
  • Advanced Analytics : Use LC-MS to identify byproducts (e.g., dehalogenation products or dimerization). Adjust stoichiometry of Pd catalysts if cross-coupling yields vary .

What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via UPLC-MS. Carboxylic acid groups may protonate at low pH, altering solubility .
  • Thermal Stability : Perform TGA/DSC to determine decomposition points (>200°C expected for halogenated aromatics) .

How can computational modeling predict interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Prioritize targets with hydrophobic pockets (e.g., EGFR) due to the compound’s halogen-rich structure .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to π-π stacking between the iodophenyl group and aromatic residues .

What precautions are critical when handling reactive intermediates during synthesis?

Answer:

  • Halogenated Intermediates : Store at –20°C under argon. Avoid exposure to moisture (risk of hydrolysis) .
  • Safety Protocols : Use explosion-proof fume hoods for reactions involving NaH or LiAlH₄. Monitor exotherms with inline IR thermocouples .

How can cross-coupling reactions expand the compound’s derivatization?

Answer:

  • Suzuki-Miyaura : Replace bromine with aryl/heteroaryl boronic acids (e.g., pyridinyl) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) .
  • Sonogashira : Introduce alkynes using CuI and PdCl₂(PPh₃)₂. Optimize for steric hindrance from adjacent fluorine atoms .

What analytical techniques resolve impurities from multi-halogenation?

Answer:

  • HPLC-PDA : Use a C18 column (4.6 × 250 mm) with 0.1% formic acid in acetonitrile/water. Monitor at 254 nm for halogenated byproducts .
  • Preparative HPLC : Scale-up purification with a 20 µm C18 column (flow rate: 15 mL/min) to isolate isomers (e.g., 3,4-difluoro vs. 2,4-difluoro) .

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